1-Ethyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a hydroxymethanimine moiety
Scientific Research Applications
1-Ethyl-1H-pyrazole-4-carbaldehyde oxime has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While safety data sheets are available for some pyrazole derivatives , specific information about the safety and hazards of “(E)-1-(1-ethyl-1H-pyrazol-4-yl)-N-hydroxymethanimine” is not found in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxymethanimine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime.
1-ethyl-1H-pyrazole-4-carboxylic acid: Another derivative of 1-ethyl-1H-pyrazole with different functional groups.
1-ethyl-1H-pyrazole-4-amine: A related compound with an amine group instead of the hydroxymethanimine moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethanimine moiety allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
(NE)-N-[(1-ethylpyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-5-6(3-7-9)4-8-10/h3-5,10H,2H2,1H3/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYXIQGWFWZRGJ-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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